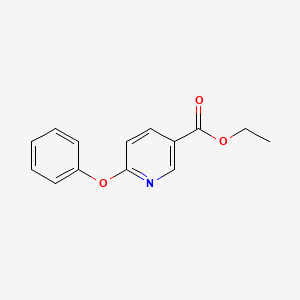
2'-Fluoro-3-methylbiphenyl-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-3-methylbiphenyl-4-carboxylic acid is a chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 . It is also known by the IUPAC name 3-(2-fluoro-4-methylphenyl)benzoic acid . The compound is characterized by a complexity of 279 and a topological polar surface area of 37.3Ų .
Molecular Structure Analysis
The molecular structure of 2’-Fluoro-3-methylbiphenyl-4-carboxylic acid can be represented by the canonical SMILES string: CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F . This indicates that the compound contains a carboxylic acid group attached to a biphenyl structure, with a fluorine atom and a methyl group attached to different carbon atoms in the biphenyl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.23 and a molecular formula of C14H11FO2 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . The compound is characterized by a rotatable bond count of 2 and an XLogP3 of 3.5 .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
A key study discusses the Anaerobic Transformation of Phenol to Benzoate via Para-Carboxylation , using isomeric fluorophenols as analogs to investigate the transformation mechanisms. This research highlights the potential of fluorinated analogs, like 2'-Fluoro-3-methylbiphenyl-4-carboxylic acid, in elucidating biochemical pathways and synthetic processes (Genthner, Townsend, & Chapman, 1989).
Antiproliferative Effects
Another significant area of application is in the development of Anticancer Therapeutics . Research into the synthesis and biological evaluation of various carboxylic acids and their derivatives, including those with fluorine substitutions, has demonstrated potent antiproliferative effects against breast cancer cell lines, indicating potential for the development of new cancer treatments (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Fluorophore Formation Study
Research on Fluorophore Formation in the histochemical glyoxylic acid method for monoamines utilized fluorinated analogs to better understand the mechanisms of fluorescence activation, demonstrating the utility of such compounds in developing advanced fluorescence-based diagnostic and research tools (Björklund, Lindvall, & Svensson, 2004).
Luminescent Materials
A study on the Synthesis of Luminescent Materials highlighted the use of a fluorine-modified tetracarboxylate ligand in constructing luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing, showcasing the impact of fluorinated compounds on the development of new materials for temperature sensing and other applications (Zhao, Yue, Zhang, Jiang, & Qian, 2018).
Chromatography
The use of fluorinated compounds has also been explored in Chromatography for the detection of carboxylic acids, demonstrating the potential of such compounds in enhancing analytical methodologies for scientific research (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-10(6-7-11(9)14(16)17)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKFCCBLVNJSMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

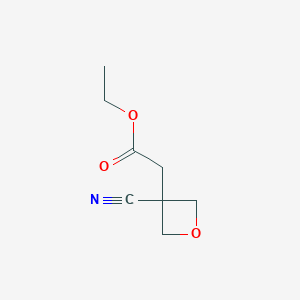

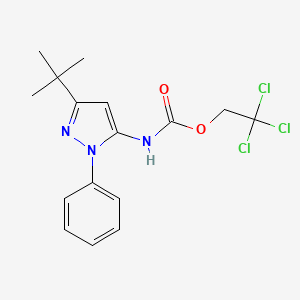




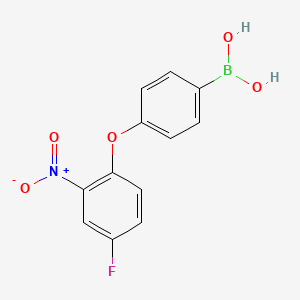
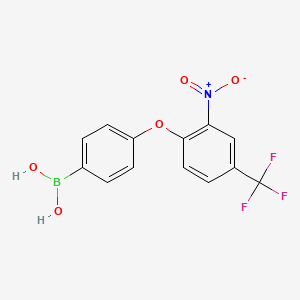
![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)
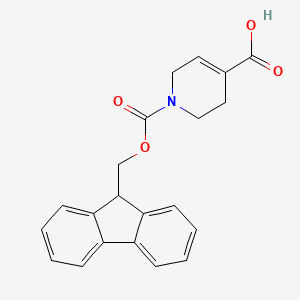
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)
